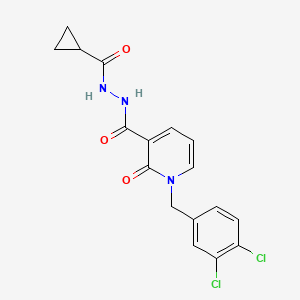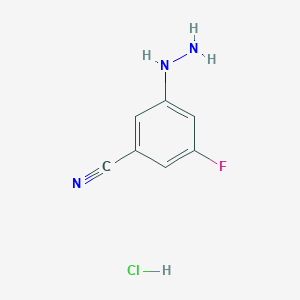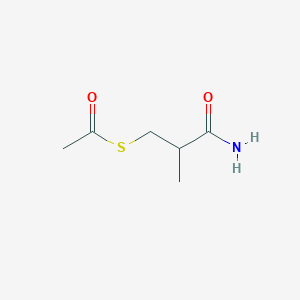
N'-(cyclopropanecarbonyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule that includes several interesting structural motifs, such as a cyclopropane ring, a dihydropyridine core, and a carbohydrazide moiety. These structural features suggest that the compound could have interesting chemical properties and potential applications in medicinal chemistry due to the presence of the cyclopropane ring, which is known for its high metabolic stability and unique spatial and electronic features .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopropane ring and its subsequent functionalization. The literature provides insights into methodologies that could be relevant for the synthesis of the cyclopropane moiety. For instance, a general synthetic approach to functionalized dihydropyrroles using Ni(II)-catalyzed nucleophilic amine ring-opening cyclizations of donor-acceptor cyclopropanes has been reported . This method could potentially be adapted to synthesize the dihydropyridine core of the target compound. Additionally, the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent has been developed, which could be a viable route for introducing the cyclopropane ring onto the nitrogen of a heterocycle .
Molecular Structure Analysis
The molecular structure of the compound would be expected to exhibit the rigidity imparted by the cyclopropane ring, which could influence the compound's binding to biological targets. The dihydropyridine core is a common feature in calcium channel blockers, suggesting potential biological activity. The carbohydrazide group could also contribute to the compound's reactivity and potential for forming additional bonds, such as hydrogen bonds, with biological macromolecules.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the cyclopropane ring, which is known to undergo various ring-opening reactions under certain conditions. The dihydropyridine core could be involved in redox reactions, as it is a common feature in many redox-active compounds. The carbohydrazide moiety could participate in condensation reactions or act as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its functional groups. The cyclopropane ring is known for its stability and resistance to metabolic degradation, which could confer favorable pharmacokinetic properties . The dihydropyridine core might contribute to the compound's solubility and electronic properties, while the carbohydrazide group could affect its boiling point, melting point, and solubility in various solvents.
Wissenschaftliche Forschungsanwendungen
Cyclopropane Chemistry in Medicinal Applications
Cyclopropane derivatives are widely recognized in medicinal chemistry for their unique spatial and electronic features, along with high metabolic stability. The direct transfer of cyclopropyl groups onto nitrogen-containing heterocycles or amides, a feature present in the compound , is significant in pharmaceutical development. This methodology has been developed to expedite the synthesis of N-cyclopropylated azoles and amides, demonstrating the utility of cyclopropane chemistry in creating compounds with potential medicinal applications (Gagnon et al., 2007).
Synthetic Methods and Chemical Properties
The compound's structure includes elements that are commonly used in the synthesis of various organic molecules, such as 1,4-dihydropyridines. These derivatives have been synthesized and evaluated for different properties, including antimicrobial and anti-inflammatory activities. This illustrates the broader context of chemical research in which similar structures are studied for their potential applications in various fields (Kadi et al., 2007).
Applications in Antibacterial and Antifungal Research
Compounds with structures related to N'-(cyclopropanecarbonyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide have shown promise in antibacterial and antifungal research. Recent studies have produced derivatives that display potent antibacterial activity with minimal inhibitory concentration values and moderate antifungal activity against pathogenic fungi like Candida albicans. This suggests the potential for developing broad-spectrum antibacterial agents based on similar chemical frameworks (Al-Wahaibi et al., 2020).
Eigenschaften
IUPAC Name |
N'-(cyclopropanecarbonyl)-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-6-3-10(8-14(13)19)9-22-7-1-2-12(17(22)25)16(24)21-20-15(23)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKRZAMBLFDEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclopropanecarbonyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3016637.png)



![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)
![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)
![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)